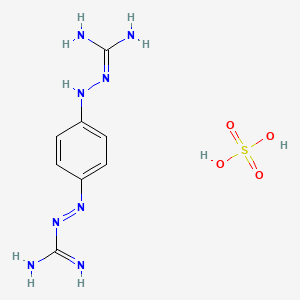
3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol is an organic compound with the molecular formula C15H28O2 It is characterized by its structure, which includes three methyl groups and two hydroxyl groups attached to a dodecadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method includes the reaction of isoprene units with appropriate alcohols under controlled conditions to form the dodecadiene backbone with hydroxyl groups at the 3rd and 7th positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Formation of 3,7,11-Trimethyl-1,10-dodecadiene-3,7-dione.
Reduction: Formation of 3,7,11-Trimethyl-1,10-dodecane.
Substitution: Formation of 3,7,11-Trimethyl-1,10-dodecadiene-3,7-dichloride.
Wissenschaftliche Forschungsanwendungen
3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding to enzymes or receptors. The compound’s structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dihydrofarnesol
- Nerolidol
- 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-
Comparison: 3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
10208-67-0 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.387 |
IUPAC-Name |
3,7,11-trimethyldodeca-1,10-diene-3,7-diol |
InChI |
InChI=1S/C15H28O2/c1-6-14(4,16)11-8-12-15(5,17)10-7-9-13(2)3/h6,9,16-17H,1,7-8,10-12H2,2-5H3 |
InChI-Schlüssel |
WNMPAKAQHSXIKK-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(C)(CCCC(C)(C=C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide](/img/structure/B592696.png)
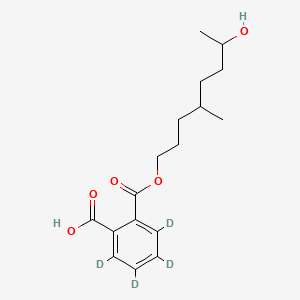
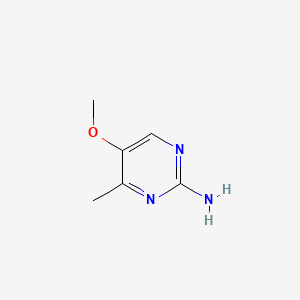
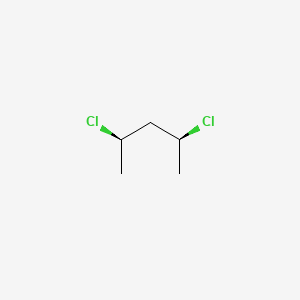
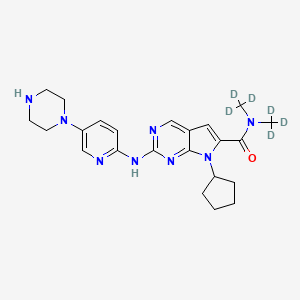
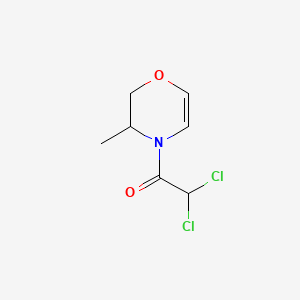

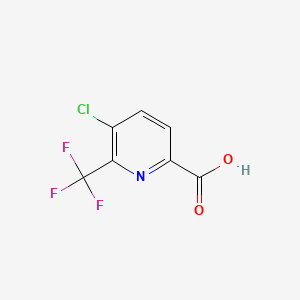
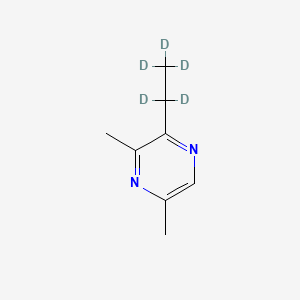
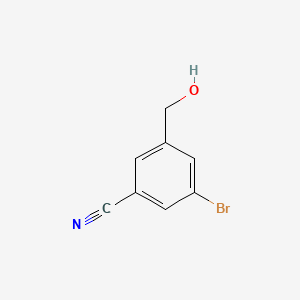
![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)
